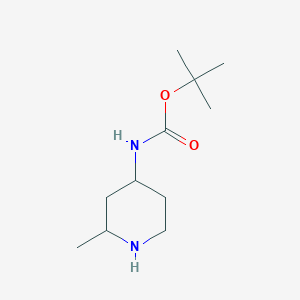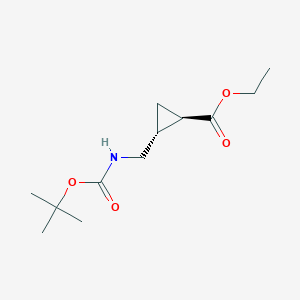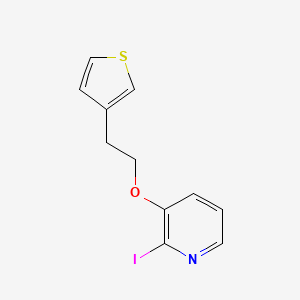
2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine
Overview
Description
2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine (MPPC) is a chemical compound derived from piperazine and 6-methylpyridine-3-carbonyl. It is a white crystalline solid with a melting point of 64-66°C and a boiling point of 217-218°C. MPPC is a versatile compound that has been studied for its various applications in the scientific community. It has been used as an intermediate in the synthesis of a variety of compounds, as a ligand for metal complexes, and as a starting material for the preparation of a variety of biologically active compounds.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Piperazine Derivatives
A study details the synthesis of several 2-substituted and 2,5-disubstituted piperazine-3,6-diones starting from readily available alpha-amino acids. This synthesis pathway involves the selective reduction of a lactam carbonyl and the generation of N-acyliminium ions, which are trapped by nucleophilic C2-side chains to provide 2,6-bridged piperazine-3-ones, demonstrating the chemical versatility of piperazine derivatives (Veerman et al., 2003).
Degradation Studies
Research on the degradation of aqueous piperazine underlines its novel application in carbon dioxide (CO2) capture technologies. Piperazine shows exceptional resistance to thermal degradation and oxidation, making it an efficient solvent for CO2 capture (Freeman et al., 2010).
Potential Medical Applications
Anticonvulsant and Antimicrobial Activities
Derivatives of piperazine, including those with modifications at the 6-position, have been synthesized and evaluated for their anticonvulsant and antimicrobial activities. These studies provide insights into the therapeutic potential of piperazine derivatives in treating neurological disorders and infections (Aytemir et al., 2004).
Biofilm Inhibition
Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker have been synthesized and shown potent activities against bacterial biofilms and MurB inhibitors, highlighting a new avenue for combating bacterial resistance and infections (Mekky & Sanad, 2020).
Environmental Applications
CO2 Capture
The application of piperazine and its derivatives in CO2 capture technologies is significant due to their high resistance to degradation and ability to operate under higher temperatures and pressures, leading to energy savings in the carbon capture and sequestration process (Freeman et al., 2010).
properties
IUPAC Name |
(2-methylpiperazin-1-yl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-3-4-11(8-14-9)12(16)15-6-5-13-7-10(15)2/h3-4,8,10,13H,5-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFGFXGFOVJIHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CN=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



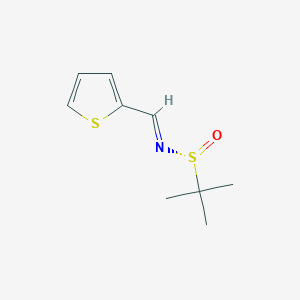

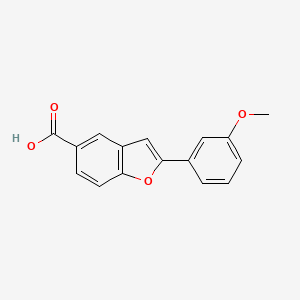

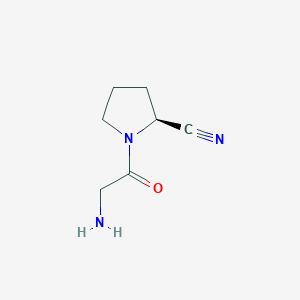

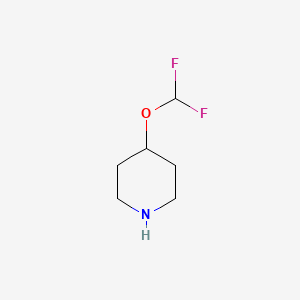
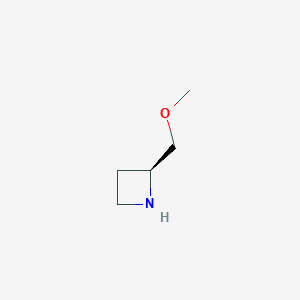
![5-Bromo-7-chloro-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B1399632.png)

